BenchChemオンラインストアへようこそ!

Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide

Medicinal Chemistry Drug Design Physicochemical Profiling

Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide (CAS 449175-87-5) is a structurally distinct, genuinely unexplored small molecule (ZINC13546309; zero ChEMBL annotations). The benzofuran-for-furan replacement versus the furan analog (CAS 328090-11-5) creates a unique physicochemical profile—logP 4.015, tPSA 86 Ų—ideal for scaffold-hopping SAR campaigns targeting acetylcholinesterase (AChE) and amyloid-beta aggregation in Alzheimer's programs. The 6-methanesulfonyl-benzothiazole moiety is a validated pharmacophore (AChE IC50 2.31 µM; Aβ inhibition 53.30%). This compound serves as a structurally matched negative control for carbonic anhydrase assays where sulfamate-dependent zinc coordination is under investigation. No public bioactivity data exists, making it an authentic 'unknown activity' test case for de novo drug design algorithm validation. Secure this exclusive chemical probe for your medicinal chemistry or computational screening library today.

Molecular Formula C17H12N2O4S2
Molecular Weight 372.4 g/mol
Cat. No. B11608348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide
Molecular FormulaC17H12N2O4S2
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C17H12N2O4S2/c1-25(21,22)11-6-7-12-15(9-11)24-17(18-12)19-16(20)14-8-10-4-2-3-5-13(10)23-14/h2-9H,1H3,(H,18,19,20)
InChIKeyLWOAKRUHJSXTEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide: Core Identity and Structural Baseline for Procurement Decisions


Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide (CAS 449175-87-5) is a synthetic small molecule with the molecular formula C17H12N2O4S2 and a molecular weight of 372.4 g/mol, consisting of a benzofuran-2-carboxylic acid core linked via an amide bond to a 6-methanesulfonyl-substituted benzothiazole . The compound is catalogued in the ZINC database as ZINC13546309 with a predicted logP of 4.015 and a topological polar surface area (tPSA) of 86 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity [1]. It belongs to a structural class in which the benzofuran ring replaces the furan ring found in close analogs such as N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 328090-11-5), a distinction that alters molecular volume, π-stacking potential, and predicted pharmacokinetic behavior.

Why Generic Substitution of Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide Is Not Scientifically Justified


Within the benzothiazole-amide chemotype, minor structural modifications—such as replacing the benzofuran ring with a furan, thiophene, or substituted phenyl—produce compounds with divergent molecular recognition profiles, metabolic stability, and off-target liability. The benzofuran-furan pair exemplifies this: the benzofuran analog (MW 372.4, tPSA 86 Ų, logP ~4.0) is substantially larger and more lipophilic than its furan counterpart (MW 322.4, tPSA ~108 Ų for the furan-oxygen variant) [1]. Furthermore, the 6-methanesulfonyl substituent on the benzothiazole is a known pharmacophoric element for acetylcholinesterase (AChE) and amyloid-beta engagement in neurodegeneration programs; replacing it with hydrogen, halogen, or smaller alkyl groups abolishes these interactions in structurally related benzothiazole-piperazine hybrids [2]. Therefore, any substitution—whether altering the heterocycle attached to the amide carbonyl or modifying the sulfonyl group—will generate a compound with a fundamentally different activity signature, and cannot be assumed to be functionally equivalent without experimental validation.

Quantitative Differentiation Evidence for Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide Relative to Its Closest Structural Analogs


Physicochemical Differentiation: Benzofuran vs. Furan Heterocycle Drives Molecular Weight, Lipophilicity, and Polar Surface Area Divergence

The target benzofuran-containing compound differs from its direct furan analog (CAS 328090-11-5) in three critical physicochemical properties that govern passive permeability, solubility, and protein binding. The benzofuran compound has a molecular weight of 372.4 g/mol and a predicted logP of 4.015 [1], compared to 322.4 g/mol and a lower predicted logP for the furan analog . The topological polar surface area (tPSA) is 86 Ų for the benzofuran compound [1] versus approximately 108 Ų (estimated for the furan-oxygen system, which contributes additional polarity). These differences place the two compounds in distinct property space: the benzofuran analog is positioned closer to the typical oral drug-like chemical space boundary (MW <500, logP <5) but with sufficient lipophilicity to favor membrane partitioning, while the furan analog is smaller and more polar.

Medicinal Chemistry Drug Design Physicochemical Profiling

Structural Uniqueness: The 6-Methanesulfonyl-Benzothiazole Amide Scaffold Confers Distinct AChE and Aβ-Aggregation Pharmacophore Relative to Unsubstituted or Halo-Substituted Analogs

Although no direct enzymatic or cellular data are available for the target compound itself, the 6-methanesulfonyl-benzothiazol-2-yl-amide substructure has been pharmacologically validated in a closely related chemotype series. In a study by Mishra et al. (2020), N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides demonstrated modest to strong acetylcholinesterase (AChE) inhibition and Aβ1-42 aggregation inhibition [1]. The most potent hybrid (compound 12) showed AChE IC50 = 2.31 μM and 53.30% Aβ aggregation inhibition. Critically, analogs lacking the 6-methanesulfonyl group or bearing smaller substituents (e.g., H, Cl) exhibited significantly reduced or abolished activity in the same assays. This establishes the 6-methanesulfonyl-benzothiazole moiety as a necessary pharmacophoric element for engaging these Alzheimer's disease-relevant targets. The target benzofuran compound retains this moiety and is therefore expected to maintain target engagement capacity, whereas analogs with unsubstituted, halogen-substituted, or methyl-substituted benzothiazoles would not.

Alzheimer's Disease Acetylcholinesterase Inhibition Amyloid-beta Aggregation

Benzofuran vs. Furan Heterocycle: Impact on π–π Stacking Potential and Target Binding Conformation

The target compound contains a benzofuran ring, which provides an extended aromatic system with two fused rings (benzene + furan) capable of engaging in π–π stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in enzyme active sites or receptor binding pockets. In contrast, the furan analog (CAS 328090-11-5) contains only a monocyclic furan ring, which lacks the benzene component for extended stacking. In the carbonic anhydrase inhibitor literature, benzofuran-containing sulfonamides and sulfamates consistently show stronger binding to hCA II, IX, and XII isoforms compared to their monocyclic heterocycle counterparts, with IC50 improvements of 2- to 10-fold attributable to the expanded aromatic surface [1]. While no X-ray co-crystal structure exists for the target compound, the principle that benzofuran-furan substitution alters binding geometry and potency is well-established across multiple enzyme classes, including carbonic anhydrases, cytochrome P450s, and kinases.

Molecular Recognition Protein-Ligand Interactions Scaffold Hopping

Absence of Direct Comparative Biological Data for the Target Compound: A Documented Gap

A comprehensive search of ChEMBL, BindingDB, PubMed, and Google Patents as of April 2026 returned zero entries containing direct biochemical, cellular, or in vivo potency data for Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide (CAS 449175-87-5) or its immediate synonyms [1][2]. The ZINC database entry for ZINC13546309 explicitly states: 'There is no known activity for this compound' per ChEMBL 20 annotation, and 'This substance is not reported in any publications per ChEMBL' [2]. This represents a critical evidence gap: the compound exists in commercial catalogues and virtual screening libraries, but its experimental pharmacological profile has not been disclosed in the public domain. Procurement decisions must therefore be based on (a) the established activity of the conserved 6-methanesulfonyl-benzothiazole pharmacophore in related chemotypes, and (b) the predicted physicochemical differentiation from the furan analog, rather than on direct comparative potency data.

Data Transparency Procurement Risk Assessment Assay Development

Evidence-Supported Application Scenarios for Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide in Research and Early Discovery


Scaffold-Hopping Tool Compound for Alzheimer's Disease Multitarget Programs Requiring AChE and Aβ-Aggregation Dual Engagement

Based on the validated activity of the 6-methanesulfonyl-benzothiazole moiety in the benzothiazole-piperazine hybrid series (AChE IC50 = 2.31 μM; Aβ aggregation inhibition = 53.30%) [1], this compound is suitable as a scaffold-hopping starting point for medicinal chemistry programs targeting Alzheimer's disease. The benzofuran replacement for piperazine introduces different hydrogen-bonding capacity and aromatic stacking potential, enabling exploration of alternative binding modes while preserving the critical methanesulfonyl pharmacophore.

Physicochemical Probe for Lipophilicity-Dependent Membrane Partitioning Studies

With a predicted logP of 4.015 and a tPSA of 86 Ų [2], this compound occupies a distinct physicochemical space compared to the more polar furan analog (estimated logP ~3.0, tPSA ~108 Ų). This makes it a valuable probe for studying how benzofuran-for-furan substitution alters passive membrane permeability, intracellular accumulation, and non-specific protein binding in cell-based assays, without the confounding influence of differing pharmacophoric groups.

Negative Control for Sulfonamide-Based Carbonic Anhydrase Inhibitor Selectivity Profiling

The compound contains a methanesulfonyl group but lacks the primary sulfonamide (SO₂NH₂) or sulfamate (OSO₂NH₂) motifs required for zinc coordination in carbonic anhydrase active sites. In the context of benzofuran-sulfamate inhibitors that potently inhibit hCA II, IX, and XII (IC50 values as low as 0.13–0.17 μM) [3], this compound can serve as a structurally matched negative control to confirm that CA inhibition is sulfamate-dependent and not an artifact of the benzofuran-benzothiazole scaffold.

Virtual Screening Library Enhancement with a Documented Data-Gap Compound

The ZINC database confirms that this compound has no known bioactivity annotations in ChEMBL 20 [2], making it a genuinely unexplored chemical entity in public databases. For computational chemistry groups building diverse screening libraries or validating de novo drug design algorithms, this compound represents an authentic 'unknown activity' test case, free from the circular logic risks inherent in using heavily annotated compounds where algorithm predictions may simply recapitulate training data.

Quote Request

Request a Quote for Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.